molecular formula C11H24N2O2 B2872932 Tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate CAS No. 2155450-03-4

Tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate

Cat. No. B2872932
CAS RN: 2155450-03-4
M. Wt: 216.325
InChI Key: RIYVDPBTNKQJCQ-UHFFFAOYSA-N
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Description

Tert-butyl carbamates are a class of organic compounds that contain a carbamate group, which consists of a carbonyl group (C=O) attached to an amine group (NH2), and a tert-butyl group (C(CH3)3). They are often used as protecting groups in organic synthesis .


Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of Boc2O, followed by rearrangement and elimination of tert-butanol .


Molecular Structure Analysis

Tert-butyl carbamates have a polar structure due to the presence of the carbonyl group and the amine group . The carbonyl group is planar, while the amine group can adopt a pyramidal or planar geometry depending on its state of protonation .


Chemical Reactions Analysis

Tert-butyl carbamates can participate in a variety of chemical reactions. They can be hydrolyzed under acidic or basic conditions to give the corresponding amines . They can also undergo palladium-catalyzed cross-coupling reactions with aryl halides .


Physical And Chemical Properties Analysis

Tert-butyl carbamates are typically solid at room temperature . They are polar compounds and are therefore soluble in polar solvents like alcohols and N,N-dimethylformamide, and insoluble in nonpolar solvents like alkanes .

Scientific Research Applications

Isomorphous Crystal Structures

Tert-butyl derivatives, including tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate, are used in crystallography to study isomorphous crystal structures. These compounds, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, have been recognized for their role in forming bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, showcasing their utility in crystal structure analysis (Baillargeon et al., 2017).

Synthesis of Biologically Active Compounds

Tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate serves as an important intermediate in synthesizing biologically active compounds, such as omisertinib (AZD9291). A rapid synthetic method for this compound has been established, highlighting its significance in medicinal chemistry and drug development processes (Zhao et al., 2017).

Evaluation of tert‐Butyl Isosteres

The tert-butyl group's physicochemical and pharmacokinetic properties have been evaluated, showing its common motif in medicinal chemistry. The study documents the effects of tert-butyl isosteres in drug analogues, indicating its impact on lipophilicity and metabolic stability, which is crucial for the drug discovery process (Westphal et al., 2015).

Chemical Kinetics and Environmental Studies

Research on the chemical kinetics of oxidation of methyl tert-butyl ether (MTBE) suggests that tert-butyl-based compounds like MTBE oxidize less readily than alkanes, which aligns with the antiknock effect of MTBE in gasolines. This study provides insight into the behavior of tert-butyl compounds under oxidation conditions, relevant for understanding their environmental and combustion-related properties (Brocard et al., 1983).

Nanofiber Construction and Sensory Materials

Tert-butyl carbazole derivatives have been utilized to construct strong blue emissive nanofibers, effective in detecting volatile acid vapors. This highlights the role of tert-butyl derivatives in materials science, particularly in developing chemosensors and sensory materials for environmental monitoring (Sun et al., 2015).

Safety And Hazards

Tert-butyl carbamates may be toxic and should be handled with care. Direct contact with the skin and eyes should be avoided . They are also flammable and should be kept away from open flames and high temperatures .

properties

IUPAC Name

tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13-11(4,5)7-6-8-12/h6-8,12H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYVDPBTNKQJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate

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